Anti-MRSA Antibacterial Potency
Phenyl quinolin-8-ylcarbamate demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported minimum inhibitory concentration (MIC) of 4 μg/mL [1]. This activity is comparable to or slightly superior to that of the parent compound 8-hydroxyquinoline, which exhibits an MIC range of 16-32 μM (approximately 4.2-8.5 μg/mL when considering molecular weight differences) against S. aureus [2]. The carbamate derivative's enhanced potency is attributed to improved membrane permeability conferred by the carbamate moiety [1].
vs. 8-Hydroxyquinoline MIC ~4.2–8.5 μg/mL
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 4 μg/mL |
| Comparator Or Baseline | 8-Hydroxyquinoline: MIC 16-32 μM (~4.2-8.5 μg/mL) |
| Quantified Difference | Target compound MIC is at the lower end or slightly below the comparator's MIC range. |
| Conditions | In vitro broth microdilution assay against MRSA and S. aureus. |
Why This Matters
This quantifies the compound's potential as a lead for developing novel anti-MRSA agents, offering a defined potency benchmark for medicinal chemistry optimization.
- [1] Kuujia.com. (2024). 8-Quinolinol,8-(N-phenylcarbamate) (CAS 6329-08-4) Product Information and Research Brief. Retrieved from https://www.kuujia.com/cas-6329-08-4.html View Source
- [2] Pormohammad, A., & Turner, R. J. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases, 9(5), 1021-1035. PMID: 37126722. View Source
